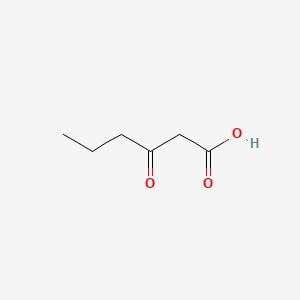

3-Oxohexanoic acid

描述

属性

IUPAC Name |

3-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCLDNALSPBWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331429 | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4380-91-0 | |

| Record name | 3-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE57VKD6VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions

3-Oxohexanoic acid can be synthesized through several methods, including:

Alkylation of Enolate Ions: This method involves the formation of an enolate ion from a beta-keto ester, followed by alkylation and subsequent hydrolysis.

Oxidation of Hexanoic Acid: Another method involves the oxidation of hexanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the alkylation of enolate ions due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

化学反应分析

3-Oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield 3-hydroxyhexanoic acid.

Substitution: The alpha-hydrogen atoms adjacent to the ketone group are acidic and can be substituted with various electrophiles in the presence of a base.

Decarboxylation: Upon heating, this compound can undergo decarboxylation to form pentanone.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions.

科学研究应用

Metabolic Role and Biomarker Potential

3-Oxohexanoic acid is involved in the fatty acid biosynthesis pathway and is present in various eukaryotic organisms, including humans. It is a primary metabolite, essential for growth and development. Its detection in foods such as poultry and pigs suggests its potential as a biomarker for dietary intake, particularly in assessing the consumption of specific animal products .

Table 1: Detection of this compound in Foods

| Food Source | Detected Presence |

|---|---|

| Anatidae (Ducks) | Yes |

| Chickens (Gallus gallus) | Yes |

| Domestic Pigs (Sus scrofa domestica) | Yes |

Industrial Applications

This compound has been studied for its potential industrial applications, particularly in the production of various chemicals through microbial fermentation. It can be converted into other valuable compounds, such as 2-pentanone, which is significant in flavoring and fragrance industries . The metabolic pathways involving this compound can be harnessed to optimize production processes in biorefineries.

Research Studies on Metabolism

Research has shown that this compound is a major urinary metabolite of 2-ethylhexanoic acid, indicating its relevance in human metabolism studies. This finding highlights its utility in toxicology and environmental health research, particularly concerning exposure to phthalates .

Case Study: Urinary Metabolite Analysis

A study investigated the catabolic pathways of 2-ethylhexanoic acid in humans, identifying this compound as a significant metabolite. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples, demonstrating the compound's importance as a biomarker for exposure assessment .

Therapeutic Potential

The therapeutic implications of this compound are being explored, particularly concerning metabolic disorders. Medium-chain fatty acids are known to be beneficial for patients with lipid metabolism disorders, suggesting that this compound could have similar therapeutic effects .

Future Directions and Research Opportunities

Further research is needed to fully understand the biochemical pathways involving this compound and its derivatives. Investigating its role in metabolic diseases could open new avenues for treatment strategies. Additionally, optimizing microbial fermentation processes to enhance the production of this compound could have significant industrial benefits.

作用机制

The mechanism of action of 3-oxohexanoic acid involves its role as an intermediate in metabolic pathways. It can be converted to other compounds through enzymatic reactions, influencing various biochemical processes. For example, it can be converted to 3-oxohexanoyl-CoA, which is involved in fatty acid metabolism .

相似化合物的比较

3-Oxohexanoyl-CoA

- Role: A thioester derivative of 3-oxohexanoic acid, 3-oxohexanoyl-CoA is a substrate for autoinducer synthetases (e.g., LuxI) in bacterial quorum sensing. It combines with homoserine lactone to form N-(3-oxohexanoyl)-L-homoserine lactone, a key autoinducer in Erwinia carotovora .

- Key Difference: Unlike free this compound, its CoA derivative is enzymatically active in signaling pathways, highlighting the importance of thioesterification in biological activity .

3-Oxopentanoic Acid and 3-Oxooctanoic Acid

- This underscores the critical role of keto group position (3-oxo vs. 2-oxo) in enzyme recognition .

- Structural Impact: Chain length also influences activity. For example, 3-oxopentanoic acid (C5) and this compound (C6) methyl esters are inactive in CV_TA assays, while 2-oxo analogues with C6–C8 chains exhibit activity .

Acyl Homoserine Lactones (AHLs) with Varying Chain Lengths

- LuxR Binding Affinity: Analogues of 3-oxohexanoyl homoserine lactone (3-oxo-C6-HSL) with acyl chains ranging from C4 to C14 were tested for binding to the LuxR protein. C6 and C8 chains showed the highest binding efficiency, while C4 chains were inactive . 3-Keto vs.

Ethyl 3-Oxohexanoate

This compound Diglyceride

- CAS : 91052-72-1

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Enzyme Activity of this compound Derivatives

Research Findings and Implications

- Enzyme Specificity : The position of the keto group (2-oxo vs. 3-oxo) is a critical determinant of substrate recognition in transaminases and synthetases .

- Metabolic Flexibility: this compound participates in both anabolic (fatty acid synthesis) and catabolic (chiloglottone biosynthesis) pathways, demonstrating metabolic versatility .

- Industrial Relevance: Esterification (e.g., ethyl or glyceryl esters) enhances the utility of this compound in food and fragrance industries, overcoming solubility limitations of the free acid .

生物活性

3-Oxohexanoic acid, also known as 3-oxohexanoate, is a medium-chain keto acid that plays a significant role in various biological processes across eukaryotic organisms, including humans. Its involvement in metabolic pathways, particularly in fatty acid biosynthesis and catabolism, highlights its importance in both health and disease.

- Chemical Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- CAS Number : 4380-91-0

- IUPAC Name : this compound

Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

- Fatty Acid Biosynthesis : It is a key intermediate in the synthesis of fatty acids, contributing to the overall lipid metabolism in human cells .

- β-Oxidation : This compound undergoes β-oxidation, a critical catabolic pathway where fatty acids are broken down to generate acetyl-CoA, which can enter the citric acid cycle for energy production .

Primary Metabolite

This compound is classified as a primary metabolite, meaning it is essential for growth, development, and reproduction in organisms. Its detection across various food sources suggests its potential role as a biomarker for dietary intake of certain foods, particularly those from the Anatidae family and domestic animals like chickens and pigs .

Catabolism of 2-Ethylhexanoic Acid

A study investigated the metabolism of 2-ethylhexanoic acid (2-EHA) in humans, revealing that the major catabolic pathway involves β-oxidation leading to the formation of urinary metabolites including 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA). This study emphasized the importance of immediate methylation for accurate metabolite identification via GC-MS analysis .

Food Safety and Additives

Research evaluating food additives has highlighted the presence of this compound in various food products. These findings are crucial for understanding potential health impacts associated with food consumption and exposure to additives containing this compound .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Involved Pathways | Fatty Acid Biosynthesis, β-Oxidation |

| Biological Role | Primary Metabolite |

| Detected Sources | Anatidae (ducks), Chickens, Domestic Pigs |

| Health Implications | Potential biomarker for dietary intake |

常见问题

Basic Research Questions

Q. What enzymatic pathways are central to 3-Oxohexanoic acid biosynthesis, and how can they be experimentally validated?

- Answer : this compound is synthesized via fatty acid synthases (FAS) using acetyl-CoA and malonyl-CoA as precursors. Key enzymes include β-ketoacyl-acyl-carrier-protein (ACP) synthases (KAS I and II). Researchers can validate these pathways through in vitro enzyme assays, substrate-specific radiolabeling (e.g., -malonyl-CoA), or genetic knockout models to observe pathway disruption . For example, KAS activity can be measured spectrophotometrically by tracking NADPH oxidation during acyl chain elongation .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices, and what are their limitations?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is widely used due to high sensitivity for keto-acids. Thin-layer chromatography (TLC) with hexane/ethyl ether/acetic acid (60:40:2) can separate 3-oxo derivatives but lacks quantitative precision . Nuclear magnetic resonance (NMR) is ideal for structural confirmation but requires high purity (>95%) and milligram quantities . Method validation should include recovery tests in complex matrices (e.g., serum) to address interference from co-eluting metabolites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Safety measures include using nitrile gloves, fume hoods, and eye protection (goggles) to prevent skin/eye contact (H313/H333 hazards). Contaminated surfaces must be deactivated with 10% sodium bicarbonate. Waste disposal should follow EPA guidelines for carboxylic acids. Researchers should monitor for respiratory irritation and maintain emergency eyewash stations .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) elucidate the role of this compound in fatty acid β-oxidation versus biosynthesis?

- Answer : Stable isotope tracing (e.g., -glucose) combined with LC-MS/MS can track this compound incorporation into acyl-CoA intermediates. Compartmentalized MFA models distinguish cytosolic FAS activity (using malonyl-CoA) from mitochondrial β-oxidation. Knockdown of enzymes like enoyl-CoA hydratase can isolate flux contributions . Confounding factors include isotopic dilution in high-turnover tissues (e.g., liver), requiring correction via isotopomer spectral analysis .

Q. What strategies resolve contradictions in reported metabolic roles of this compound across studies?

- Answer : Systematic reviews (PRISMA guidelines) should assess heterogeneity using I statistics to quantify variability between in vitro (cell-free systems) and in vivo (animal models) studies . Meta-regression can identify moderators like pH-dependent enzyme activity (e.g., KAS II optimal at pH 7.4) or species-specific FAS isoforms . Researchers should report raw chromatographic data to enable cross-study normalization .

Q. How do β-ketoacyl-ACP synthases regulate this compound precursor elongation, and what mutagenesis approaches probe their specificity?

- Answer : KAS I initiates elongation by condensing acetyl-CoA with malonyl-ACP, while KAS II extends C4–C16 chains. Site-directed mutagenesis of active-site cysteine residues (e.g., Cys-His-Asn triad) can disrupt substrate binding. In silico docking studies (AutoDock Vina) predict mutant enzyme affinity for 3-oxo intermediates. Functional assays (e.g., acyl-ACP hydrolysis rates) validate kinetic changes .

Methodological Best Practices

- Experimental Design : Use factorial designs to test pH/temperature effects on FAS activity. Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic decarboxylation .

- Data Interpretation : Apply Cochrane’s Q-test to assess heterogeneity in meta-analyses. For conflicting NMR vs. GC-MS results, evaluate matrix effects (e.g., lipid interference in serum) .

- Reproducibility : Document synthesis protocols per BJOC guidelines: report CAS 4380-91-0, purity (>95% by TLC), and storage conditions (-20°C under argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。